molecular formula C9H12O3 B048965 8-Oxaspiro[4.5]decane-7,9-dione CAS No. 5662-95-3

8-Oxaspiro[4.5]decane-7,9-dione

Cat. No.: B048965
CAS No.: 5662-95-3
M. Wt: 168.19 g/mol
InChI Key: GFWLMILMVMCJDI-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H12O3. It is also known by other names such as 1,1-Cyclopentanediacetic anhydride and 3,3-Tetramethyleneglutaric anhydride . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

8-Oxaspiro[4.5]decane-7,9-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxaspiro[4.5]decane-7,9-dione typically involves the cyclization of 1,1-Cyclopentanediacetic acid. One common method includes the dehydration of 1,1-Cyclopentanediacetic acid using acetic anhydride or other dehydrating agents under reflux conditions . The reaction proceeds through the formation of an intermediate anhydride, which then cyclizes to form the spiro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

8-Oxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Cyclopentanediacetic anhydride
  • 3,3-Tetramethyleneglutaric anhydride
  • 6,10-Dioxaspiro[4.5]decane-7,9-dione

Uniqueness

8-Oxaspiro[4.5]decane-7,9-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for particular applications in synthesis and research .

Properties

IUPAC Name

8-oxaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-9(3-1-2-4-9)6-8(11)12-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWLMILMVMCJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205196
Record name Cyclopentane-1,1-diacetic anhydride
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-95-3
Record name 8-Oxaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
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Record name Cyclopentane-1,1-diacetic anhydride
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Record name 8-Oxaspiro[4.5]decane-7,9-dione
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Record name Cyclopentane-1,1-diacetic anhydride
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Record name Cyclopentane-1,1-diacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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